(3S,5R)-5-Amino-1-benzyl-piperidin-3-ol
Description
(3S,5R)-5-Amino-1-benzyl-piperidin-3-ol is a chiral piperidine derivative characterized by a benzyl group at the 1-position, an amino group at the 5-position, and a hydroxyl group at the 3-position. The molecular formula is C₁₂H₁₈N₂O, with a molar mass of 206.29 g/mol.
Properties
IUPAC Name |
(3S,5R)-5-amino-1-benzylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-6-12(15)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYJTGXQLHCRZ-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1O)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidone.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting benzylamine with piperidone under controlled conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol.
Industrial Production Methods
Industrial production of (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-Amino-1-benzyl-piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives.
Scientific Research Applications
(3S,5R)-5-Amino-1-benzyl-piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .
Comparison with Similar Compounds
(3R,5R)-1-Benzyl-5-methylpiperidin-3-ol
- Structural Differences: The 5-position substituent is a methyl group instead of an amino group. The stereochemistry at positions 3 and 5 is (R,R), contrasting with the (S,R) configuration of the target compound.
- Molecular Formula: C₁₃H₁₉NO
- Molar Mass : 205.3 g/mol
- Key Properties: Reduced polarity due to the hydrophobic methyl group. Lower solubility in aqueous media compared to the amino-substituted analog.
- Applications : Primarily used in research as a scaffold for probing steric and electronic effects in receptor binding .
(3R,5R)-5-Amino-1-benzyl-piperidin-3-ol Hydrochloride
- Structural Differences : Stereochemistry (3R,5R) instead of (3S,5R). The hydrochloride salt enhances solubility.
- Molecular Formula : C₁₂H₁₉ClN₂O
- Molar Mass : 242.75 g/mol
- Key Properties: Improved aqueous solubility due to ionic character. Potential for divergent biological activity compared to the free base form.
- Applications : Used in medicinal chemistry for salt formation studies to optimize pharmacokinetics .
rel-(3S,5S)-5-Aminotetrahydro-2H-pyran-3-ol Hydrochloride
- Structural Differences : A pyran (oxygen-containing six-membered ring) replaces the piperidine (nitrogen-containing ring).
- Molecular Formula: C₆H₁₂ClNO₂
- Molar Mass : 177.62 g/mol
- Key Properties: Increased polarity due to the oxygen atom, altering hydrogen-bonding capacity. Potential for distinct metabolic stability compared to piperidine analogs.
- Applications : Investigated as a bioactive scaffold in central nervous system (CNS) drug discovery .
(3R,5S)-5-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic Acid
- Structural Differences: Features a carboxylic acid group at position 3 and dual protecting groups (Boc and Cbz) on the amino group.
- Molecular Formula : C₁₉H₂₆N₂O₆
- Molar Mass : 378.42 g/mol
- Key Properties :
- Enhanced stability for synthetic intermediates.
- Designed for controlled deprotection in multi-step organic synthesis.
- Applications : Used as a protected intermediate in peptide and small-molecule synthesis .
Key Research Findings
- Steric and Electronic Effects: The substitution of an amino group (target compound) with a methyl group () reduces hydrogen-bonding capacity, impacting receptor affinity .
- Stereochemical Impact : The (3S,5R) vs. (3R,5R) configuration in hydrochloride salts () may lead to divergent biological activities due to enantioselective binding .
- Ring System Variations : Pyran derivatives () exhibit altered metabolic stability compared to piperidines, highlighting the role of heteroatoms in pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
